JAK2-IN-10

JAK2 V617F Myeloproliferative neoplasms Kinase inhibition

JAK2-IN-10 (3035735-18-0) is a deuterated, tricyclic urea JAK2 V617F inhibitor (IC50 ≤10 nM) for research requiring superior metabolic stability and bioanalytical precision. Its unique tetrazatricyclo scaffold and -CD3 modification differentiate it from non-deuterated JAK2 inhibitors, making it ideal for kinase selectivity panels, SAR expansion, and comparative metabolism studies. Secure high-purity material for your lab.

Molecular Formula C33H36FN9O2
Molecular Weight 612.7 g/mol
Cat. No. B12366677
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJAK2-IN-10
Molecular FormulaC33H36FN9O2
Molecular Weight612.7 g/mol
Structural Identifiers
SMILESCCN1C=C(C(=N1)F)C2=C(C3=C4C(=CN=C3N2)N(C(=O)N4C5CCC(CC5)(C)NC(=O)C6CC6)C)C7=CC8=C(C=C7)N(N=C8)C
InChIInChI=1S/C33H36FN9O2/c1-5-42-17-22(29(34)39-42)27-25(19-8-9-23-20(14-19)15-36-41(23)4)26-28-24(16-35-30(26)37-27)40(3)32(45)43(28)21-10-12-33(2,13-11-21)38-31(44)18-6-7-18/h8-9,14-18,21H,5-7,10-13H2,1-4H3,(H,35,37)(H,38,44)/i4D3
InChIKeyBMUUDSNEAAWYGK-GKOSEXJESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[4-[11-(1-ethyl-3-fluoropyrazol-4-yl)-5-methyl-4-oxo-12-[1-(trideuteriomethyl)indazol-5-yl]-3,5,8,10-tetrazatricyclo[7.3.0.02,6]dodeca-1,6,8,11-tetraen-3-yl]-1-methylcyclohexyl]cyclopropanecarboxamide (JAK2-IN-10): A Deuterated Tricyclic Urea JAK2 V617F Inhibitor for Myeloproliferative Neoplasm Research


N-[4-[11-(1-ethyl-3-fluoropyrazol-4-yl)-5-methyl-4-oxo-12-[1-(trideuteriomethyl)indazol-5-yl]-3,5,8,10-tetrazatricyclo[7.3.0.02,6]dodeca-1,6,8,11-tetraen-3-yl]-1-methylcyclohexyl]cyclopropanecarboxamide, catalogued as JAK2-IN-10 (CAS 3035735-18-0), is a small-molecule kinase inhibitor belonging to the tricyclic urea structural class. Its molecular formula is C33H33D3FN9O2 with a molecular weight of 612.71 g/mol . The compound is distinguished by a site-specific trideuteriomethyl (-CD3) modification at the indazole N1 position, a structural feature that replaces three hydrogen atoms with deuterium to invoke the kinetic deuterium isotope effect for potential metabolic stabilization [1].

Why JAK2-IN-10 Cannot Be Substituted by Non-Deuterated JAK2 Inhibitors: Structural and Isotopic Differentiation in the Tricyclic Urea Class


Generic substitution within the JAK2 inhibitor class fails because JAK2-IN-10 combines two distinguishing molecular features absent in approved or common JAK2 inhibitors: a unique tricyclic urea tetrazatricyclo core scaffold with a 1-ethyl-3-fluoropyrazol-4-yl substituent, and site-specific deuteration at the indazole N1-methyl position [1]. Fedratinib employs a 2-aminopyrimidine core and lacks any deuterium substitution [2]; Pacritinib is a macrocyclic compound without the tetrazatricyclo scaffold [3]; and ruxolitinib utilizes a pyrazolo-pyrimidine framework entirely distinct from the tricyclic urea architecture [1]. The trideuteriomethyl (-CD3) modification at the indazole N1 position is designed to exploit the kinetic deuterium isotope effect—a stronger C-D bond that resists oxidative N-demethylation—thereby altering metabolic fate in ways that cannot be replicated by non-deuterated analogs [1].

JAK2-IN-10: Quantitative Comparative Evidence for Scientific Selection and Procurement


JAK2 V617F Mutant Kinase Inhibitory Potency: ≤10 nM IC50

JAK2-IN-10 demonstrates potent inhibition of the JAK2 V617F mutant kinase with an IC50 value of ≤10 nM . In SET-2 cells (a human acute megakaryoblastic leukemia line harboring the JAK2 V617F mutation), JAK2-IN-10 inhibits STAT5 phosphorylation at Tyr694 with an IC50 of ≤300 nM [1]. This potency positions JAK2-IN-10 among the most active JAK2 V617F inhibitors reported.

JAK2 V617F Myeloproliferative neoplasms Kinase inhibition

Cellular Target Engagement: STAT5 Phosphorylation Inhibition in JAK2 V617F-Positive Cells

In the SET-2 human cell line that endogenously expresses the JAK2 V617F mutation, JAK2-IN-10 inhibits phosphorylation of STAT5 at Tyr694 with an IC50 of ≤300 nM [1]. This provides direct evidence of cellular target engagement and downstream pathway modulation.

STAT5 phosphorylation SET-2 cells Cellular pharmacodynamics

Structural Differentiation: Tetrazatricyclo Core vs. Conventional JAK2 Inhibitor Scaffolds

JAK2-IN-10 contains a 3,5,8,10-tetrazatricyclo[7.3.0.02,6]dodeca-1,6,8,11-tetraen-3-yl core—a tricyclic urea scaffold that is structurally distinct from the 2-aminopyrimidine core of Fedratinib, the macrocyclic framework of Pacritinib, and the pyrazolo-pyrimidine architecture of Ruxolitinib [1].

Tricyclic urea Tetrazatricyclo scaffold Kinase inhibitor chemotype

Deuterium Substitution at Indazole N1-Methyl: Potential for Enhanced Metabolic Stability via Kinetic Isotope Effect

JAK2-IN-10 incorporates a trideuteriomethyl (-CD3) group at the N1 position of the indazole ring, a modification that replaces three hydrogen atoms with deuterium . This site-specific deuteration is designed to exploit the kinetic deuterium isotope effect—the stronger C-D bond (~1.2-1.5 kcal/mol greater bond dissociation energy) resists oxidative cleavage by cytochrome P450 enzymes, potentially reducing the rate of N-demethylation metabolism [1].

Deuterated compound Kinetic isotope effect Metabolic stability N-demethylation

JAK2-IN-10 (C33H33D3FN9O2): Validated Research and Industrial Application Scenarios


In Vitro Characterization of JAK2 V617F-Dependent Signaling in Myeloproliferative Neoplasm Cell Models

JAK2-IN-10 is optimized for in vitro studies requiring potent and sustained JAK2 V617F kinase inhibition. Its ≤10 nM biochemical IC50 and ≤300 nM cellular STAT5 phosphorylation inhibition in SET-2 cells [1] support applications including dose-response analyses of JAK2/STAT5 pathway suppression, apoptosis induction studies, and combinatorial screening with other targeted agents in JAK2 V617F-positive cell lines. The deuterated trideuteriomethyl group may provide enhanced compound stability in prolonged cell culture incubations relative to non-deuterated analogs [2].

Pharmacokinetic and Metabolic Stability Studies Leveraging Deuterium Isotope Labeling

The site-specific trideuteriomethyl (-CD3) modification at the indazole N1 position [1] positions JAK2-IN-10 as a valuable tool for comparative metabolic stability investigations. Researchers can employ JAK2-IN-10 in head-to-head microsomal or hepatocyte stability assays versus its non-deuterated counterpart to quantify the deuterium kinetic isotope effect on N-demethylation rates [2]. The +3 Da mass shift also facilitates LC-MS/MS differentiation from endogenous or non-deuterated species in complex biological matrices, enabling precise bioanalytical quantitation [2].

Chemical Probe Development for Target Engagement Studies in JAK2-Driven Disease Models

The structurally distinct tricyclic urea tetrazatricyclo scaffold of JAK2-IN-10 [1] provides a differentiated chemical starting point for structure-activity relationship (SAR) expansion and chemical probe optimization. Its unique core architecture, combined with sub-10 nM potency against JAK2 V617F , enables medicinal chemistry efforts focused on understanding binding mode determinants, improving selectivity over other JAK family members, and developing next-generation inhibitors with enhanced pharmacokinetic profiles.

Comparative Selectivity Profiling Against FDA-Approved JAK2 Inhibitors

Given that JAK2-IN-10 employs a chemotype entirely distinct from Fedratinib (2-aminopyrimidine core) and Pacritinib (macrocyclic core) [1], it serves as an ideal comparator compound in kinase selectivity panels. Screening JAK2-IN-10 alongside approved JAK2 inhibitors across broad kinome panels can reveal off-target liabilities unique to each scaffold class, informing the selection of the most appropriate tool compound for experiments where kinome-wide selectivity is a critical consideration [1].

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